Benzenamine, 4-[(trifluoroethenyl)oxy]-
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Overview
Description
Benzenamine, 4-[(trifluoroethenyl)oxy]- is an organic compound with the molecular formula C8H6F3NO. It consists of a benzenamine core with a trifluoroethenyl group attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(trifluoroethenyl)oxy]- typically involves the reaction of benzenamine derivatives with trifluoroethenyl-containing reagents. One common method is the nucleophilic substitution reaction where a benzenamine derivative reacts with a trifluoroethenyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of Benzenamine, 4-[(trifluoroethenyl)oxy]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trifluoroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzenamines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine, 4-[(trifluoroethenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(trifluoroethenyl)oxy]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-3-(trifluoromethyl)-: This compound has a similar structure but with a chloro group instead of the trifluoroethenyl group.
(Trifluoromethoxy)benzene: Another related compound with a trifluoromethoxy group attached to the benzene ring.
Uniqueness
Benzenamine, 4-[(trifluoroethenyl)oxy]- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
134151-78-3 |
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Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)aniline |
InChI |
InChI=1S/C8H6F3NO/c9-7(10)8(11)13-6-3-1-5(12)2-4-6/h1-4H,12H2 |
InChI Key |
JRZVCSIBWPUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=C(F)F)F |
Origin of Product |
United States |
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